molecular formula C15H17NO6 B12452827 1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid

1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid

Cat. No.: B12452827
M. Wt: 307.30 g/mol
InChI Key: WNGMZRXPKZWTMN-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid is a chemical compound with the molecular formula C15H17NO6 and a molecular weight of 307.3 g/mol . This compound is characterized by the presence of a piperidine ring substituted with benzyloxycarbonyl and two carboxylic acid groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid involves several steps. One common method includes the reaction of isonipecotic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk synthesis techniques, ensuring scalability and cost-effectiveness .

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group in synthetic chemistry, preventing unwanted reactions at certain sites of the molecule. The piperidine ring and carboxylic acid groups contribute to the compound’s reactivity and ability to form stable complexes with other molecules .

Comparison with Similar Compounds

1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual carboxylic acid groups, which enhance its versatility in chemical reactions and applications.

Properties

IUPAC Name

1-phenylmethoxycarbonylpiperidine-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c17-13(18)11-6-12(14(19)20)8-16(7-11)15(21)22-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGMZRXPKZWTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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